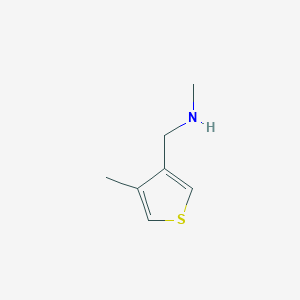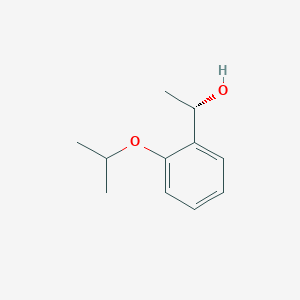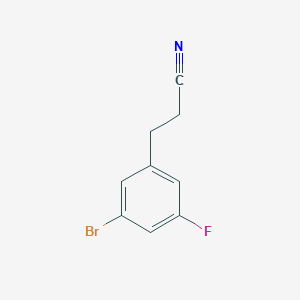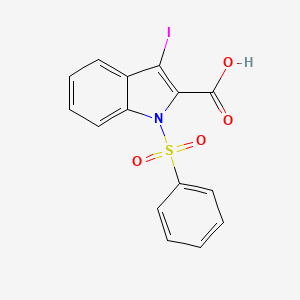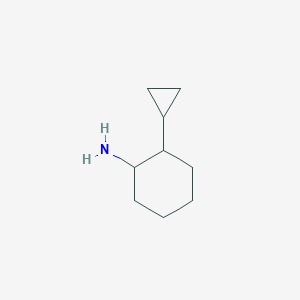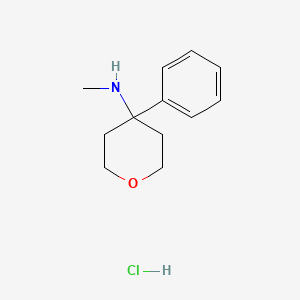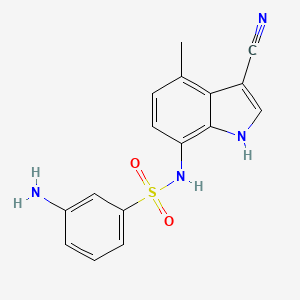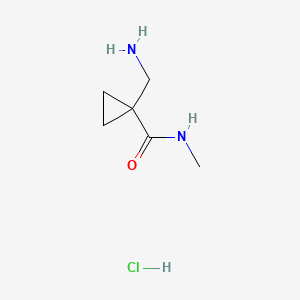![molecular formula C11H19NO3 B13623947 tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate: is a chemical compound with the molecular formula C11H19NO3 It is a derivative of carbamate and features a bicyclic structure with an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the 3-methyl-6-oxabicyclo[3.1.0]hexane moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or DMF.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique bicyclic structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology: In biological research, tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug development .
Medicine: The compound’s potential as a pharmaceutical intermediate means it could be used in the development of new therapeutic agents. Its ability to inhibit certain enzymes could lead to the discovery of new treatments for various diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparación Con Compuestos Similares
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
- tert-Butyl (1R,3r,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate
Comparison: While these compounds share similar bicyclic structures, tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate is unique due to the presence of the 3-methyl group and the oxirane ring.
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-11(4)5-7-8(6-11)14-7/h7-8H,5-6H2,1-4H3,(H,12,13) |
Clave InChI |
MDDFPMSSGDRICA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2C(C1)O2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)

